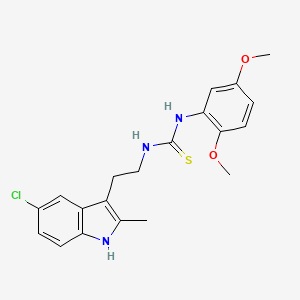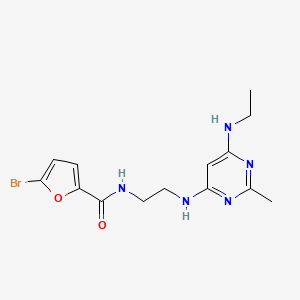![molecular formula C17H19N3O3S B2527178 4-甲氧基-N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)乙基)苯磺酰胺 CAS No. 868979-10-6](/img/structure/B2527178.png)
4-甲氧基-N-(2-(8-甲基咪唑并[1,2-a]吡啶-2-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and an imidazo[1,2-a]pyridine moiety
科学研究应用
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用机制
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been known to interact with a variety of targets, includingcyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively .
Mode of Action
Based on the known targets of similar compounds, it can be inferred that this compound may interact with its targets to modulate their activity, leading to changes in cellular processes such as cell division, signal transduction, and neurotransmission .
Biochemical Pathways
Given the potential targets of similar compounds, it can be hypothesized that this compound may influence pathways related tocell cycle regulation , calcium signaling , and GABAergic neurotransmission .
Result of Action
Based on the potential targets of similar compounds, it can be inferred that this compound may have effects such asmodulation of cell division , alteration of calcium-dependent processes , and regulation of GABAergic neurotransmission .
生化分析
Biochemical Properties
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, compounds in the imidazo[1,2-a]pyridine family have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound may interact with calcium channels and GABA A receptors, modulating their activity and affecting cellular signaling pathways .
Cellular Effects
The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that imidazo[1,2-a]pyridine derivatives can modulate the activity of CDKs, leading to changes in cell cycle progression and potentially inducing apoptosis in cancer cells . Furthermore, this compound may affect the expression of genes involved in cell proliferation and survival, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of action of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit the activity of CDKs by binding to their active sites, preventing the phosphorylation of target proteins and disrupting cell cycle progression . Additionally, this compound may modulate the activity of calcium channels and GABA A receptors, influencing cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives can remain stable under specific conditions, allowing for prolonged observation of their effects . The degradation of this compound over time may lead to changes in its activity and efficacy, necessitating careful monitoring in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, it may affect the levels of key metabolites involved in cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide within cells and tissues are essential for its activity and function. This compound may interact with specific transporters or binding proteins, facilitating its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized via the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient.
The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the imidazo[1,2-a]pyridine derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine. The final step is the methoxylation of the benzene ring, which can be done using methanol and a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
相似化合物的比较
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds are structurally similar and have been studied for their diverse bioactivity, including antiviral, antibacterial, and anticancer properties.
Uniqueness
4-methoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to the combination of its methoxy, sulfonamide, and imidazo[1,2-a]pyridine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
IUPAC Name |
4-methoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-4-3-11-20-12-14(19-17(13)20)9-10-18-24(21,22)16-7-5-15(23-2)6-8-16/h3-8,11-12,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVBRQWNPGRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
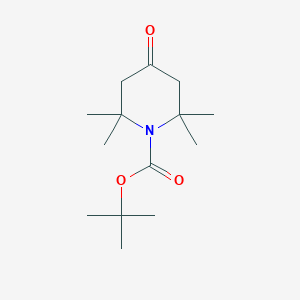
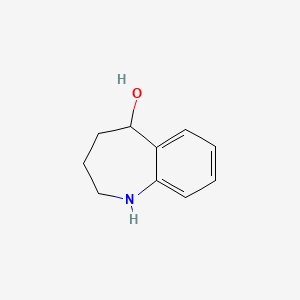
![(E)-N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropyl-4-(dimethylamino)but-2-enamide](/img/structure/B2527103.png)
![N-(2,4-dimethoxyphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2527104.png)
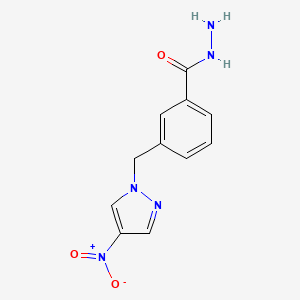
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-phenylcyclopropanecarbonyl)piperazine](/img/structure/B2527106.png)
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2527107.png)
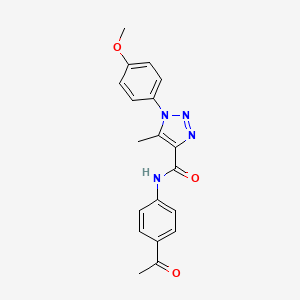
![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)
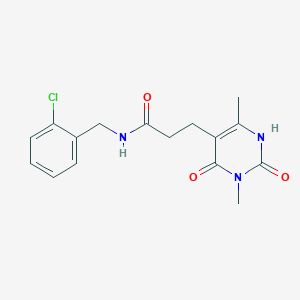

![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
